

# Preamble: Navigating Data Availability in Heterocyclic Chemistry

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## Compound of Interest

Compound Name: 2,6,7-Trichloroquinoxaline

CAS No.: 41213-31-4

Cat. No.: B1600359

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In the field of drug discovery and materials science, the quinoxaline scaffold represents a "privileged structure," forming the core of numerous bioactive compounds and functional materials.[1][2] The strategic placement of electron-withdrawing groups, such as chlorine atoms, on this scaffold profoundly influences its chemical reactivity and biological activity. This guide is dedicated to the molecular structure and properties of **2,6,7-trichloroquinoxaline**.

However, a comprehensive search of scientific literature and chemical databases reveals that while the structural identity of **2,6,7-trichloroquinoxaline** is established, detailed experimental data regarding its synthesis, reactivity, and applications are not publicly available at this time.[3] In contrast, its close structural analog, 2,6-dichloroquinoxaline, is a well-documented and industrially significant compound. It serves as a pivotal intermediate in the synthesis of agrochemicals and a versatile building block for novel therapeutic agents.[4][5]

Therefore, to provide maximum value to researchers, scientists, and drug development professionals, this guide will first present all available structural information for **2,6,7-trichloroquinoxaline**. It will then provide an in-depth, data-rich exploration of 2,6-dichloroquinoxaline as a representative and highly relevant member of the chloroquinoxaline family, covering its synthesis, properties, reactivity, and applications with field-proven insights.

## Section 1: Molecular Structure and Identification

The fundamental framework of a quinoxaline is a bicyclic heterocycle where a benzene ring is fused to a pyrazine ring.[6] The numbering of the quinoxaline ring system is crucial for unambiguously identifying the position of substituents. The chlorine atoms in the compounds of interest occupy specific positions on both the pyrazine and benzene portions of the scaffold, critically defining their chemical identity.

### Core Structural Identifiers

Below is a comparative summary of the core structural and identity information for both **2,6,7-trichloroquinoxaline** and 2,6-dichloroquinoxaline.

Identifier	2,6,7-Trichloroquinoxaline	2,6-Dichloroquinoxaline
Molecular Formula	C <sub>8</sub> H <sub>3</sub> Cl <sub>3</sub> N <sub>2</sub> [3]	C <sub>8</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> [7]
Molecular Weight	233.48 g/mol [3]	199.03 g/mol [7]
IUPAC Name	2,6,7-trichloroquinoxaline[3]	2,6-dichloroquinoxaline[7]
CAS Registry Number	Not available	18671-97-1[7]
SMILES String	<chem>C1=C2C(=CC(=C1Cl)Cl)N=C(C=N2)Cl</chem> [3]	<chem>C1=CC2=NC(=CN=C2C=C1Cl)Cl</chem> [7]
InChI String	InChI=1S/C8H3Cl3N2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H[3]	InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H[7]
InChIKey	WKHZLRADDUHIIV-UHFFFAOYSA-N[3]	WFOKVKYNVKVVFK-UHFFFAOYSA-N[7]

SMILES and InChI are standardized line notations used to represent chemical structures in a machine-readable format.[8][9]

### Visualizing the Substitution Patterns

The following diagram illustrates the core quinoxaline structure and highlights the distinct chlorination patterns of the two molecules.

Caption: Structural relationship of chloroquinoxalines to the core scaffold.

## Section 2: Physicochemical and Spectroscopic Profile of 2,6-Dichloroquinoxaline

Understanding the physical and spectroscopic properties of a chemical intermediate is paramount for its effective use in synthesis, including process optimization, purification, and final product characterization.

### Physicochemical Properties

The properties listed below are critical for selecting appropriate solvents for reactions and purification, as well as for determining handling and storage conditions.

Property	Value / Description	Source(s)
Appearance	White to pale yellow or grey crystalline solid/powder.	[5][6][10]
Melting Point	153-157 °C	[5][11]
Boiling Point	278.68 °C (at 760 mmHg, predicted)	[11]
Solubility	Insoluble in water. Slightly soluble in chloroform and methanol (especially when heated). Soluble in benzene and toluene.	[4][6][11]
Storage	Store in a cool, dark, dry place.	[4][11]

### Spectroscopic Characterization

While raw spectral data is not available in the initial search, an experienced chemist can predict the key features expected from standard analytical techniques. Experimental acquisition of this data is a mandatory step for definitive structural confirmation and purity assessment.[12]

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The aromatic region (typically 7.0-9.0 ppm) would be most informative. The  $\text{C}_8\text{H}_4\text{Cl}_2\text{N}_2$  structure has four aromatic protons. Their specific chemical shifts and coupling patterns (doublets, singlets, etc.) would confirm the 2,6-substitution pattern. The proton at position 3 on the pyrazine ring is expected to be a singlet and significantly downfield.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct signals for the eight carbon atoms in the asymmetric structure. Carbons bonded to chlorine and nitrogen atoms will have characteristic chemical shifts that can be predicted using computational models or compared to similar known structures.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight (199.03 g/mol). Critically, due to the natural isotopic abundance of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), the molecular ion will appear as a characteristic cluster of peaks ( $\text{M}^+$ ,  $\text{M}+2^+$ ,  $\text{M}+4^+$ ), with relative intensities that confirm the presence of two chlorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to  $\text{C}=\text{N}$  and  $\text{C}=\text{C}$  stretching vibrations within the aromatic heterocyclic system (typically  $1500\text{-}1650\text{ cm}^{-1}$ ) and  $\text{C}-\text{Cl}$  stretching bands (usually below  $800\text{ cm}^{-1}$ ).

## Section 3: Synthesis and Reactivity

The utility of 2,6-dichloroquinoxaline as a synthetic intermediate is a direct consequence of its efficient synthesis and the specific reactivity imparted by its chloro-substituents.

### Representative Synthesis Protocol: Chlorination of 2-Hydroxy-6-chloroquinoxaline

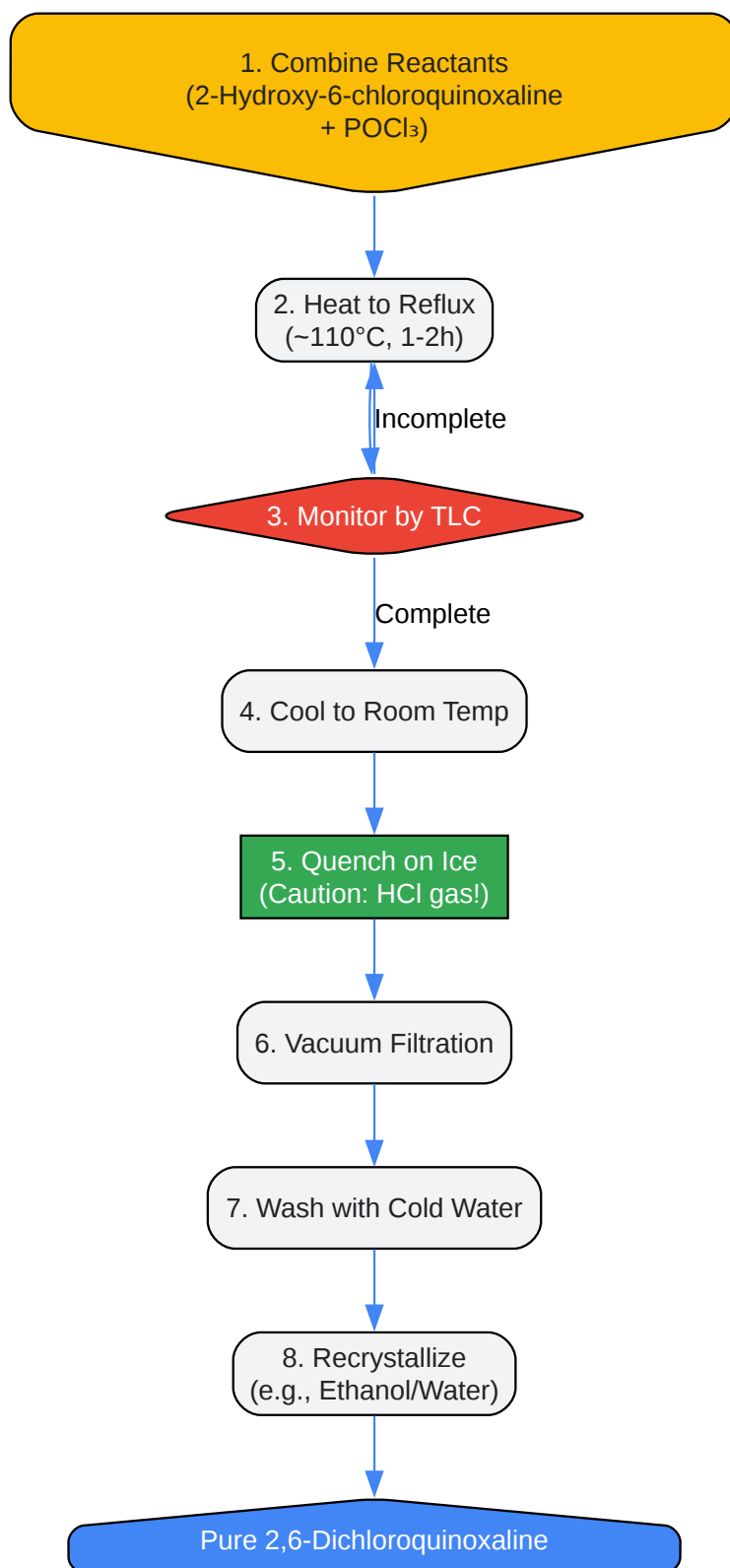
A common and robust method for preparing 2,6-dichloroquinoxaline involves the deoxygenation of 2-hydroxy-6-chloroquinoxaline.<sup>[13]</sup> The hydroxyl group at the 2-position behaves like an enol and is readily converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group, converting it into a good leaving group, which is then displaced by a

chloride ion from the  $\text{POCl}_3$  itself, driving the reaction to completion. Refluxing ensures the reaction has sufficient activation energy to proceed at a reasonable rate.

#### Experimental Protocol:

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature decomposition of the chlorinating agent.
- **Reagents:** To the flask, add 2-hydroxy-6-chloroquinoxaline (1.0 equivalent). Carefully and slowly, add an excess of phosphorus oxychloride ( $\text{POCl}_3$ , approx. 2.5-3.0 equivalents).[13]
- **Reaction:** Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).[13]
- **Workup:** Allow the mixture to cool to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with stirring. Caution: This is a highly exothermic reaction that generates HCl gas and must be performed in a well-ventilated fume hood.
- **Isolation:** The solid product will precipitate from the aqueous solution. Collect the crude solid via vacuum filtration.
- **Purification:** Wash the collected solid thoroughly with cold water until the filtrate is neutral (test with pH paper). Purify the crude product by recrystallization, for example, from an ethanol/water mixture, to yield pure 2,6-dichloroquinoxaline.[13]



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Caption: General workflow for the synthesis of 2,6-dichloroquinoxaline.

## Chemical Reactivity

The reactivity of 2,6-dichloroquinoxaline is dominated by the two chlorine atoms, but they are not equivalent.

- **C2-Chloride:** The chlorine atom at the 2-position (on the pyrazine ring) is highly activated towards nucleophilic aromatic substitution ( $S_NAr$ ). This is because the adjacent nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution reaction.<sup>[14]</sup>
- **C6-Chloride:** The chlorine atom at the 6-position (on the benzene ring) is a standard aryl chloride and is significantly less reactive towards  $S_NAr$  under normal conditions.

This differential reactivity is a powerful tool in synthetic chemistry, allowing for selective reactions at the C2 position while leaving the C6 position intact for subsequent transformations under more forcing conditions.

## Section 4: Applications in Research and Drug Development

The value of 2,6-dichloroquinoxaline lies in its role as a versatile scaffold for building more complex, high-value molecules.

### Agrochemicals

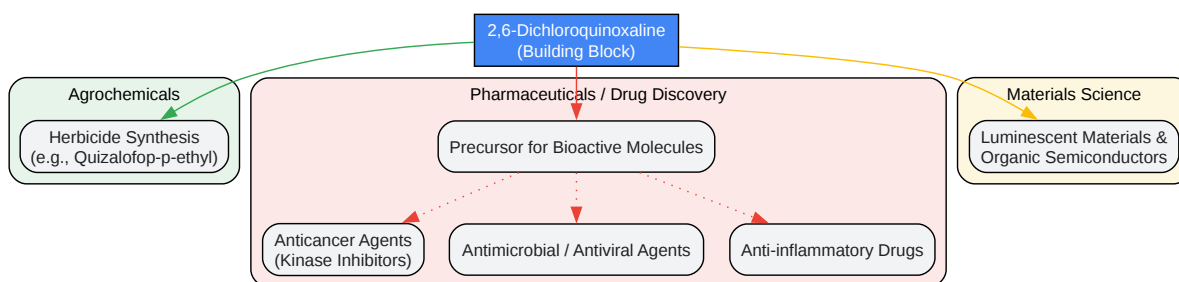
A primary industrial application of 2,6-dichloroquinoxaline is as a key intermediate in the synthesis of potent herbicides.<sup>[4]</sup> Most notably, it is a precursor to quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.<sup>[5]</sup> The precise structure of the dichloroquinoxaline core is essential for achieving the desired herbicidal activity.<sup>[4]</sup>

### Pharmaceutical and Medicinal Chemistry

The quinoxaline core is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.<sup>[2]</sup> 2,6-dichloroquinoxaline serves as an attractive starting point for developing novel therapeutic agents.<sup>[4]</sup> Researchers are actively exploring its derivatives for a range of applications, including:

- Anticancer Agents: The quinoxaline scaffold is present in several kinase inhibitors used in oncology.[1][6]
- Antimicrobial and Antiviral Compounds: Modifications of the quinoxaline ring have led to compounds with potent activity against bacteria, fungi, and viruses.[10][15]
- Anti-inflammatory Agents: The scaffold is being investigated for the development of new anti-inflammatory drugs.[4][5]

The ability to selectively functionalize the C2 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.



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Caption: Key application pathways originating from 2,6-dichloroquinoxaline.

## Section 5: Safety and Handling

As with all chlorinated aromatic compounds, 2,6-dichloroquinoxaline must be handled with appropriate care.

### GHS Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

- Harmful if swallowed[7]
- Causes skin irritation[7]
- Causes serious eye damage/irritation[7]
- May cause respiratory irritation[7]

## Recommended Handling Procedures

- Always handle this compound in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
- In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention as necessary.

## Conclusion

While **2,6,7-trichloroquinoxaline** remains a structurally defined but experimentally underexplored molecule, its close analog, 2,6-dichloroquinoxaline, stands out as a compound of significant scientific and commercial importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable building block in the agrochemical and pharmaceutical industries. For researchers in drug development, the differential reactivity of its two chlorine atoms offers a strategic advantage for creating diverse molecular libraries in the quest for new and effective therapies. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically employ this powerful chemical intermediate.

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